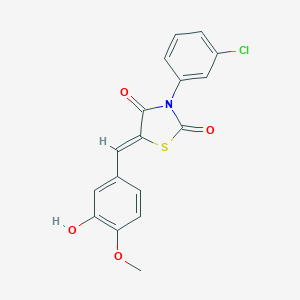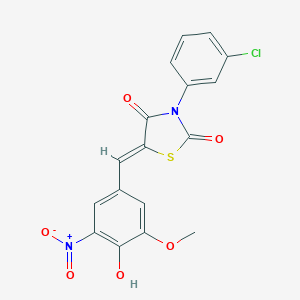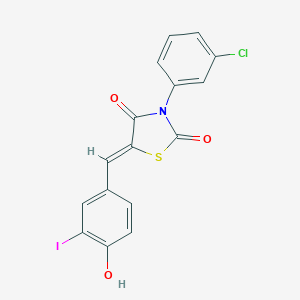![molecular formula C21H19NO9 B301276 methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)
methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the isoindoline family and has a complex molecular structure that makes it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which may make it useful for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate in lab experiments is its ability to inhibit specific enzymes and signaling pathways. This makes it a useful tool for investigating the mechanisms of inflammation and cancer development. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which can make it difficult to synthesize and work with.
Direcciones Futuras
There are several future directions for research involving methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate. One potential direction is the development of new anti-inflammatory and anti-cancer therapies based on the compound's biochemical and physiological effects. Another potential direction is the investigation of the compound's mechanism of action and its interactions with other molecules and signaling pathways. Finally, the synthesis and investigation of analogs of the compound may lead to the development of new and more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a multi-step process that involves several chemical reactions. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, as well as other chemical transformations.
Aplicaciones Científicas De Investigación
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Propiedades
Nombre del producto |
methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate |
|---|---|
Fórmula molecular |
C21H19NO9 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
methyl 2-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-2-yl]benzoate |
InChI |
InChI=1S/C21H19NO9/c1-10(23)29-20(30-11(2)24)21-9-8-14(31-21)15-16(21)18(26)22(17(15)25)13-7-5-4-6-12(13)19(27)28-3/h4-9,14-16,20H,1-3H3 |
Clave InChI |
GTGQRWQUWXPFBW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)
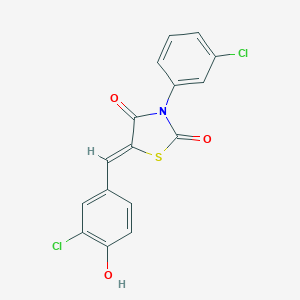
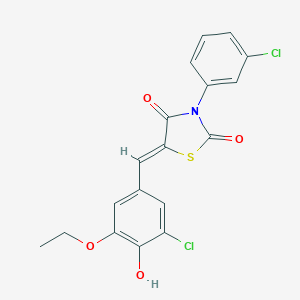
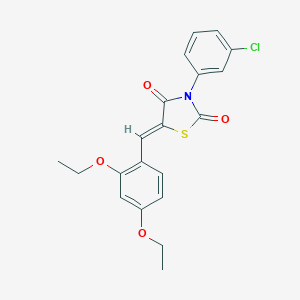
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)


![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
